2-[acetyl(isopropyl)amino]-N-(1,3-benzodioxol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[acetyl(isopropyl)amino]-N-(1,3-benzodioxol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a benzodioxole moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(isopropyl)amino]-N-(1,3-benzodioxol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzodioxole moiety via a coupling reaction. The final step often involves the acetylation of the amino group and the formation of the amide bond under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(isopropyl)amino]-N-(1,3-benzodioxol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[acetyl(isopropyl)amino]-N-(1,3-benzodioxol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[acetyl(isopropyl)amino]-N-(1,3-benzodioxol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[acetyl(ethyl)amino]-N-(1,3-benzodioxol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide
- 2-[acetyl(isopropyl)amino]-N-(1,3-benzodioxol-5-yl)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
The unique combination of the acetyl(isopropyl)amino group and the benzodioxole moiety in 2-[acetyl(isopropyl)amino]-N-(1,3-benzodioxol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide distinguishes it from similar compounds. This specific structure may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H19N3O4S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[acetyl(propan-2-yl)amino]-N-(1,3-benzodioxol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H19N3O4S/c1-9(2)20(11(4)21)17-18-10(3)15(25-17)16(22)19-12-5-6-13-14(7-12)24-8-23-13/h5-7,9H,8H2,1-4H3,(H,19,22) |
InChI Key |
CAPSVUOTRWFOQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.